![molecular formula C12H15N5O2 B7417161 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine](/img/structure/B7417161.png)
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring fused with a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through an etherification reaction using oxirane and an appropriate alcohol.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]isoquinoline: Similar structure but with an isoquinoline ring instead of a pyrimidine ring.
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine is unique due to the presence of both the pyrimidine and triazole rings, which can confer specific chemical and biological properties. This combination of rings can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Propriétés
IUPAC Name |
5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-18-8-11(1)19-4-2-17-7-12(15-16-17)10-5-13-9-14-6-10/h5-7,9,11H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJDOOKOKVWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
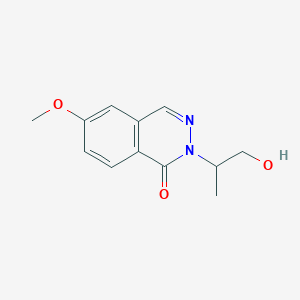
![3-(3-Hydroxy-2,2-dimethylpropyl)thieno[3,4-d]pyridazin-4-one](/img/structure/B7417085.png)
![3-Cyclopropyl-5-[[4-(methoxymethyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7417097.png)
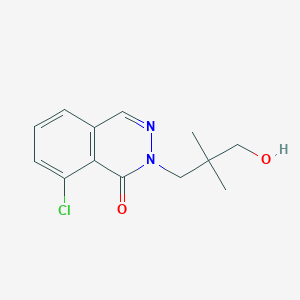
![2-N-[(5-bromofuran-2-yl)methyl]-2-N-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7417107.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
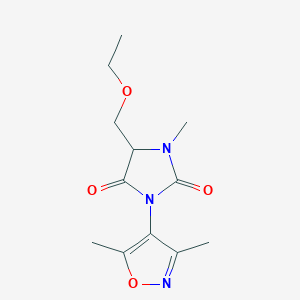
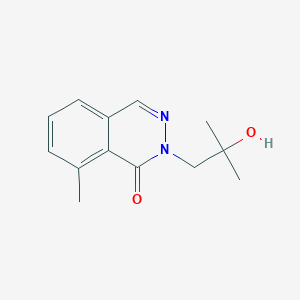
![7-(1,3-Dimethoxypropan-2-yl)-5-methyl-6,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B7417129.png)
![5-(3-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7417137.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)
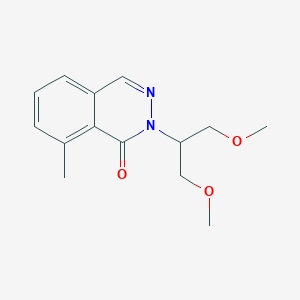
![N-[3-[(5-tert-butyl-2-methylfuran-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7417151.png)
![4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol](/img/structure/B7417169.png)
